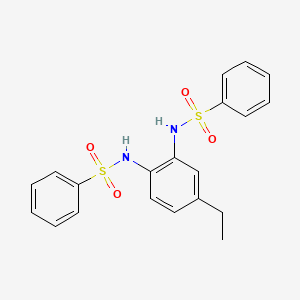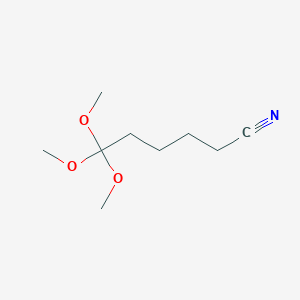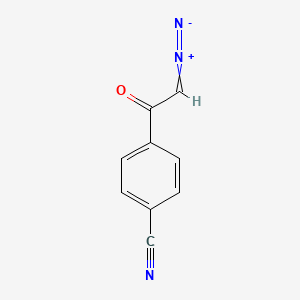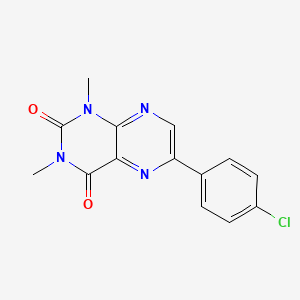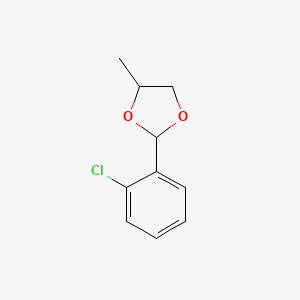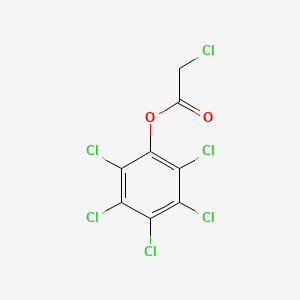
Pentachlorophenyl chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentachlorophenyl chloroacetate is an organochlorine compound derived from pentachlorophenol and chloroacetic acid. It is known for its use in various industrial applications, particularly as a pesticide and a disinfectant. The compound is characterized by its high stability and resistance to biodegradation, making it effective in long-term applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pentachlorophenyl chloroacetate is typically synthesized through the esterification of pentachlorophenol with chloroacetic acid. The reaction involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous feeding of pentachlorophenol and chloroacetic acid into a reactor. The reaction mixture is heated and stirred to maintain uniformity. After the reaction is complete, the product is purified through distillation or recrystallization to obtain a high-purity compound suitable for commercial use .
Análisis De Reacciones Químicas
Types of Reactions: Pentachlorophenyl chloroacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloroacetate group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield pentachlorophenol and chloroacetic acid.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form less chlorinated phenols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia or primary amines are used under mild conditions.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Major Products Formed:
Nucleophilic Substitution: Substituted phenyl chloroacetates.
Hydrolysis: Pentachlorophenol and chloroacetic acid.
Aplicaciones Científicas De Investigación
Pentachlorophenyl chloroacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: Employed in studies of enzyme inhibition and as a model compound for studying the effects of chlorinated phenols on biological systems.
Medicine: Investigated for its potential use in antimicrobial formulations and as a preservative in pharmaceutical products.
Industry: Utilized in the production of pesticides, herbicides, and fungicides due to its high stability and effectiveness against a broad spectrum of pests
Mecanismo De Acción
The mechanism of action of pentachlorophenyl chloroacetate involves its interaction with cellular components, leading to the disruption of metabolic processes. The compound targets enzymes involved in oxidative phosphorylation, inhibiting their activity and leading to cellular energy depletion. Additionally, it can cause oxidative stress by generating reactive oxygen species, further damaging cellular structures .
Comparación Con Compuestos Similares
Pentachlorophenol: Used as a pesticide and wood preservative.
Tetrachlorophenol: Employed in similar applications but with lower chlorination levels.
Trichlorophenol: Less chlorinated and used in less demanding applications .
Propiedades
Número CAS |
2948-20-1 |
|---|---|
Fórmula molecular |
C8H2Cl6O2 |
Peso molecular |
342.8 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentachlorophenyl) 2-chloroacetate |
InChI |
InChI=1S/C8H2Cl6O2/c9-1-2(15)16-8-6(13)4(11)3(10)5(12)7(8)14/h1H2 |
Clave InChI |
OCCPWFCBTICIIN-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



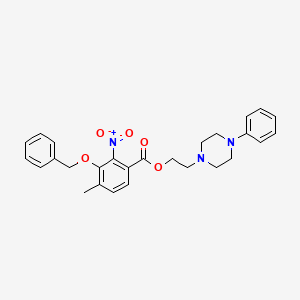
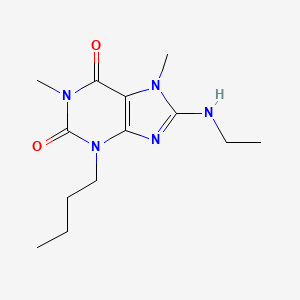
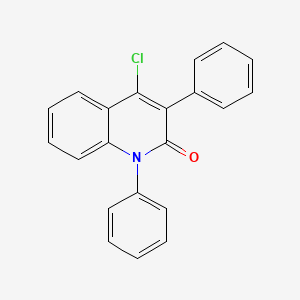

![Tert-butyl N-[1-[[1-(hydrazinecarbonyl)-2-phenyl-ethyl]carbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate](/img/structure/B14001907.png)
